molecular formula C9H7F2NO3 B054819 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one CAS No. 121247-16-3

1-(2,3-Difluoro-6-nitrophenyl)propan-2-one

Cat. No.: B054819
CAS No.: 121247-16-3
M. Wt: 215.15 g/mol
InChI Key: ICTSDDZTPXZWEM-UHFFFAOYSA-N
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Description

1-(2,3-Difluoro-6-nitrophenyl)propan-2-one, also known as DNP, is an organic compound that has been used for a variety of scientific research applications. DNP is a colorless solid, which is soluble in organic solvents and has a molar mass of 195.1 g/mol. It is a nitrophenyl derivative of propanone and has a boiling point of 134-135°C.

Scientific Research Applications

  • Photophysical Properties of Chalcone Derivatives : A study investigated the absorption and fluorescence characteristics of chalcone derivatives in various solvents. It highlighted the solvatochromic effects on absorption and fluorescence spectra due to intramolecular charge transfer (ICT) interactions, suggesting applications in the study of solvent effects on molecular behavior (Kumari et al., 2017).

  • Synthesis and Reactivity of 2-(α-Hydroxy)aryl Acrylate Esters : This research focused on the synthesis and resolution of 2-(α-hydroxy)aryl acrylate esters. The study provided insights into the methodologies for synthesizing enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals (Drewes et al., 1992).

  • X-ray Crystal Structure of Dioxaborinane Derivatives : An X-ray crystal structure determination of 2,2-difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane was performed, revealing insights into the structural properties of these compounds. Such structural analyses are fundamental in the development of new materials and understanding molecular interactions (Emsley et al., 1989).

  • Preparation and Reactivity of Quinolinylidene Propanones : Research on the preparation, reactivity, and tautomeric preferences of quinolinylidene propanones offers valuable data for the development of novel organic compounds with potential applications in various chemical industries (Loghmani-Khouzani et al., 2006).

  • Biochemical Photoprobes Using Nitroanisole Derivatives : A study on the photoreactivity of 2,6-difluoro-4-nitroanisole with nucleophiles suggested its application in developing biochemical photoprobes, especially for proteins containing good nucleophiles. This has implications for biochemistry and molecular biology research (Casado et al., 1995).

  • Corrosion Inhibition Properties : Research on 1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one as a corrosion inhibitor for mild steel in acidic solutions highlighted its effectiveness and provided insights into its adsorption mechanism. This has practical applications in industrial corrosion protection (Hamani et al., 2017).

Biochemical Analysis

Biochemical Properties

1-(2,3-Difluoro-6-nitrophenyl)propan-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can lead to the modulation of enzyme activity, affecting the overall oxidative stress levels within cells. Additionally, this compound can bind to specific proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can modulate the expression of genes involved in metabolic processes, thereby affecting the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound can result in cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular antioxidant defenses and improving metabolic efficiency. At high doses, this compound can exhibit toxic or adverse effects, including oxidative damage, inflammation, and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of key metabolites, such as reactive oxygen species and antioxidants, by modulating the activity of enzymes involved in their production and degradation. Additionally, this compound can affect the balance of metabolic pathways, leading to shifts in cellular energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach various intracellular compartments. Once inside the cell, this compound can accumulate in specific tissues, depending on the presence of binding proteins and other factors that influence its localization .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of this compound can also affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes .

Properties

IUPAC Name

1-(2,3-difluoro-6-nitrophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO3/c1-5(13)4-6-8(12(14)15)3-2-7(10)9(6)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTSDDZTPXZWEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40558217
Record name 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121247-16-3
Record name 1-(2,3-Difluoro-6-nitrophenyl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121247-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propanone, 1-(2,3-difluoro-6-nitrophenyl)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (5.42 g, 226 mmol) (prewashed with pentane) in THF (100 ml) cooled at 10° C. was added ethyl acetoacetate (29.4 g, 226 mmol) while keeping the temperature below 15° C. After completion of addition, the mixture was further stirred for 15 minutes and cooled to 5° C. A solution of 1,2,3-trifluoro-4-nitrobenzene (20 g, 113 mmol) in THF (150 ml) was added while keeping the temperature below 5° C. The mixture was then left to warm up to ambient temperature and stirred for 24 hours. The volatiles were removed under vacuum and the residue was partitioned between ethyl acetate and 2N aqueous hydrochloric acid. The organic layer was washed with water, brine, dried (MgSO4) and evaporated. The residue was dissolved in concentrated hydrochloric acid (650 ml) and acetic acid (600 ml) and the mixture was refluxed for 15 hours. After cooling, the volatiles were removed under vacuum and the residue was partitioned between aqueous sodium hydrogen carbonate (5%) and ethyl acetate. The organic layer was washed with sodium hydrogen carbonate, water, brine, dried (MgSO4) and evaporated. The residue was purified by column chromatography eluting with ethylacetate/petroleum ether (75/25) to give 3-acetylmethyl-1,2-difluoro-4-nitrobenzene (17.5 g, 72%).
Quantity
5.42 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
29.4 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

12.1 g (303 mmol) of 60% sodium hydride was added to 45 ml of tetrahydrofuran, and while cooling with a freezing mixture, 90 ml of tetrahydrofuran containing 39.0 g (300 mmol) of ethyl acetoacetate was dropped to the solution below 20° C. through 30 minutes. After the solution was stirred for 1 hour as was, 90 ml of tetrahydrofuran solution containing 26.6 g (150 mmol) of 2,3,4-trifluoronitrobenzene was dropped to the solution below 10° C. through 30 minutes, and the solution was stirred overnight at room temperature. 27 ml of acetic acid was added to the solution, and the solvent was removed by distillation. The solution was extracted with 500 ml of chloroform, and after drying over magnesium sulfate, the solvent was removed by distillation. 30 ml of 4N hydrochloric acid and 25 ml of acetic acid were added to the solution, and the solution was heated at reflux for 24 hours. 550 ml of concentrated hydrochloric acid and 550 ml of acetic acid were added to the solution, and the solution was heated at reflux for 16 hours. After air-cooling, the solution was extracted with 1 l of chloroform and was washed with 500 ml of water two times. The solution was further washed with 300 ml of aqueous saturated sodium hydrogen carbonate solution two times, and after drying over magnesium sulfate, the solvent was removed by distillation. The residue was separated by the column chromatography (silica gel 300 g, eluent solvent; chloroform: n-hexane=1:3) to obtain 31.2 g of the subject compound (148) in a 90% yield.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Three
Quantity
26.6 g
Type
reactant
Reaction Step Three
Quantity
27 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a suspension of sodium hydride (5.42 g, 226 mmol) (prewashed with pentane) in THF (100 ml) cooled at 101C was added ethyl acetoacetate (29.4 g, 226 mmol) while keeping the temperature below 15C. After completion of addition, the mixture was further stirred for 15 minutes and cooled to 5° C. A solution of 1,2,3-trifluoro-4-nitrobenzene (20 g, 113 mmol) in THF (150 ml) was added while keeping the temperature below 5C. The mixture was then left to warm up to ambient temperature and stirred for 24 hours. The volatiles were removed under vacuum and the residue was partitioned between ethyl acetate and 2N aqueous hydrochloric acid. The organic layer was washed with water, brine, dried (MgSO4) and evaporated. The residue was dissolved in concentrated hydrochloric acid (650 ml) and acetic acid (600 ml) and the mixture was refluxed for 15 hours. After cooling, the volatiles were removed under vacuum and the residue was partitioned between aqueous sodium hydrogen carbonate (5%) and ethyl acetate. The organic layer was washed with sodium hydrogen carbonate, water, brine, dried (MgSO4) and evaporated. The residue was purified by column chromatography eluting with ethylacetate/petroleum ether (75/25) to give 3-acetylmethyl-1,2-difluoro-4-nitrobenzene (17.5 g, 72%).
Quantity
5.42 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
101C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
29.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
15C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 g
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
[Compound]
Name
5C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,3-Difluoro-6-nitrophenyl)propan-2-one
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1-(2,3-Difluoro-6-nitrophenyl)propan-2-one
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1-(2,3-Difluoro-6-nitrophenyl)propan-2-one
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1-(2,3-Difluoro-6-nitrophenyl)propan-2-one
Reactant of Route 6
Reactant of Route 6
1-(2,3-Difluoro-6-nitrophenyl)propan-2-one

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